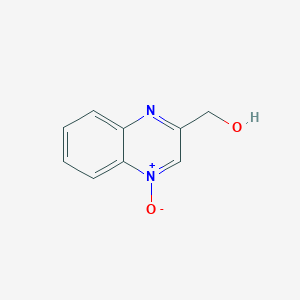
(4-Oxo-4lambda~5~-quinoxalin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinemethanol,4-oxide(7CI,9CI) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17. It is known for its unique structure, which includes a quinoxaline ring system with a methanol group and an oxide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the methanol and oxide groups. One common method involves the oxidation of 2-quinoxalinemethanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinemethanol,4-oxide(7CI,9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group, yielding 2-quinoxalinemethanol.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline-2-carboxylic acid derivatives.
Reduction Products: 2-Quinoxalinemethanol.
Substitution Products: Various quinoxaline derivatives with different functional groups.
Scientific Research Applications
2-Quinoxalinemethanol,4-oxide(7CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Quinoxalinemethanol,4-oxide(7CI,9CI) can be compared with other quinoxaline derivatives, such as:
2-Quinoxalinemethanol: Lacks the oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different applications and properties.
Quinoxaline-2,3-dione: Features a dione structure, which significantly alters its chemical and biological behavior.
Properties
CAS No. |
41243-26-9 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(4-oxidoquinoxalin-4-ium-2-yl)methanol |
InChI |
InChI=1S/C9H8N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-5,12H,6H2 |
InChI Key |
UPDKWYWGBDVSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


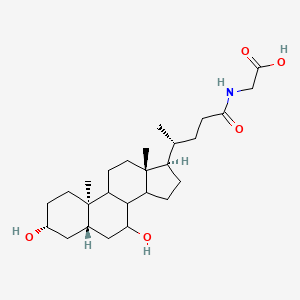

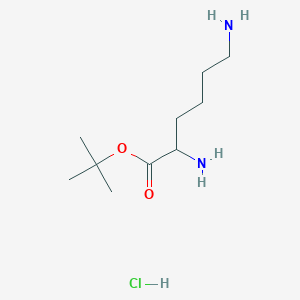


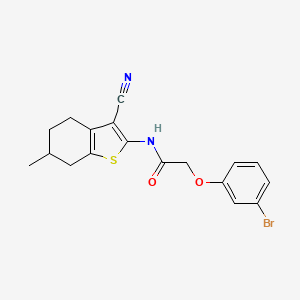
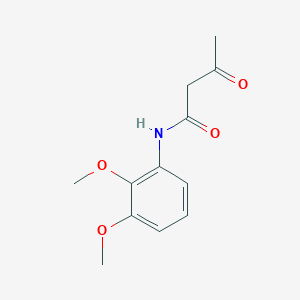
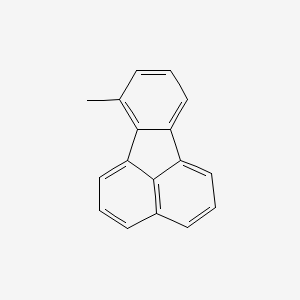
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
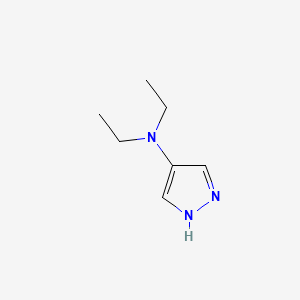
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)

